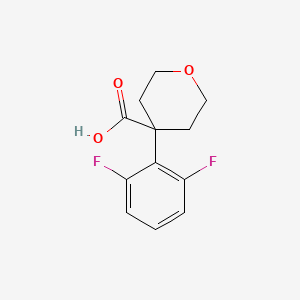
4-(26-difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(2,6-difluorophényl)tétrahydro-2H-pyran-4-carboxylique est un composé organique de formule moléculaire C12H12O3F2. Il s’agit d’un dérivé de l’acide tétrahydro-2H-pyran-4-carboxylique, comportant un groupe difluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-(2,6-difluorophényl)tétrahydro-2H-pyran-4-carboxylique implique généralement la réaction du 2H-pyran avec du dihydrogène gazeux en présence d’un catalyseurLe groupe difluorophényle est ensuite introduit par une réaction de substitution, où un réactif difluorophényle approprié est mis en réaction avec l’acide tétrahydro-2H-pyran-4-carboxylique dans des conditions contrôlées .
Méthodes de production industrielle
Dans les milieux industriels, la production de l’acide 4-(2,6-difluorophényl)tétrahydro-2H-pyran-4-carboxylique peut impliquer des réacteurs d’hydrogénation à grande échelle et des équipements spécialisés pour la manipulation de réactifs fluorés. Le procédé est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et la concentration du catalyseur.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-(2,6-difluorophényl)tétrahydro-2H-pyran-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool.
Substitution : Le groupe difluorophényle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogénures ou des composés organométalliques.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
L’acide 4-(2,6-difluorophényl)tétrahydro-2H-pyran-4-carboxylique présente plusieurs applications en recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes et de réactif dans diverses réactions organiques.
Biologie : Le composé est utilisé dans des études portant sur l’inhibition enzymatique et les interactions protéine-ligand.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(2,6-difluorophényl)tétrahydro-2H-pyran-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe difluorophényle améliore l’affinité de liaison et la sélectivité du composé, lui permettant de moduler efficacement les voies biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide tétrahydro-2H-pyran-4-carboxylique : Le composé parent sans le groupe difluorophényle.
4-Aminométhyl-4-fluoro-tétrahydro-2H-pyran : Un composé apparenté avec un groupe fonctionnel différent.
Ester méthylique de l’acide tétrahydro-4-hydroxy-2H-pyran-4-carboxylique : Un autre dérivé avec un groupe hydroxyle.
Unicité
L’acide 4-(2,6-difluorophényl)tétrahydro-2H-pyran-4-carboxylique est unique en raison de la présence du groupe difluorophényle, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe améliore la stabilité, la réactivité et le potentiel d’interactions spécifiques avec des cibles biologiques du composé, ce qui le rend précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H12F2O3 |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
4-(2,6-difluorophenyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H12F2O3/c13-8-2-1-3-9(14)10(8)12(11(15)16)4-6-17-7-5-12/h1-3H,4-7H2,(H,15,16) |
Clé InChI |
IXHLLBPIABLOBS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=C(C=CC=C2F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















